molecular formula C11H19N5O2S B12371089 Propanoic acid, 3-((4-(ethylamino)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)thio)- CAS No. 125454-31-1

Propanoic acid, 3-((4-(ethylamino)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)thio)-

Cat. No.: B12371089
CAS No.: 125454-31-1
M. Wt: 285.37 g/mol
InChI Key: BQNJSWJSQJAQCA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Atrazine-3-mercaptopropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

Propanoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound Propanoic acid, 3-((4-(ethylamino)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)thio)- is of particular interest due to its potential applications in treating various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a thiazole moiety and an ethylamino group, which may contribute to its biological activity. The presence of the triazine ring is also noteworthy as it is associated with various pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds containing thiazole and triazine rings often exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antitumor Properties : Similar compounds have shown potential in inhibiting tumor growth through various pathways including apoptosis induction and cell cycle regulation.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related thiazole derivative in a Drosophila model of Alzheimer’s disease. The compound demonstrated the ability to reduce Aβ42 toxicity, enhance motor functions, and prolong lifespan in treated flies. This suggests that similar propanoic acid derivatives could have neuroprotective roles against neurodegenerative diseases .

Case Study 2: Antitumor Activity

Research on thiazole-integrated compounds has revealed significant anticancer activities. For instance, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines. The structure-activity relationship (SAR) indicated that specific substituents on the phenyl ring enhance cytotoxicity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µg/mL)Mechanism of Action
Compound AAntitumor1.61Induces apoptosis
Compound BAntioxidant2.00Scavenges free radicals
Compound CAnti-inflammatory0.75Inhibits cytokine release
Propanoic Acid DerivativeNeuroprotectiveN/AReduces Aβ42 toxicity

Properties

CAS No.

125454-31-1

Molecular Formula

C11H19N5O2S

Molecular Weight

285.37 g/mol

IUPAC Name

3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C11H19N5O2S/c1-4-12-9-14-10(13-7(2)3)16-11(15-9)19-6-5-8(17)18/h7H,4-6H2,1-3H3,(H,17,18)(H2,12,13,14,15,16)

InChI Key

BQNJSWJSQJAQCA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SCCC(=O)O)NC(C)C

Origin of Product

United States

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